molecular formula C9H5Cl2N3O2 B11771258 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11771258
M. Wt: 258.06 g/mol
InChI Key: MSBQOSLUCOTXBC-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a carboxylic acid group on the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of triazole alcohols or aldehydes.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
  • 2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
  • 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-5-carboxylic acid

Comparison: Compared to its analogs, 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the specific positioning of the chlorine atoms and the carboxylic acid group. These structural differences can influence its reactivity, biological activity, and potential applications. For instance, the position of the chlorine atoms can affect the compound’s ability to interact with biological targets, leading to variations in antimicrobial or anticancer efficacy.

Properties

Molecular Formula

C9H5Cl2N3O2

Molecular Weight

258.06 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-1-2-6(11)8(3-5)14-12-4-7(13-14)9(15)16/h1-4H,(H,15,16)

InChI Key

MSBQOSLUCOTXBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2N=CC(=N2)C(=O)O)Cl

Origin of Product

United States

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